4-(3-Oxo-1,3-diphenylpropyl)-1-phenylpyrazolidine-3,5-dione
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Overview
Description
4-(3-Oxo-1,3-diphenylpropyl)-1-phenylpyrazolidine-3,5-dione is a complex organic compound with a unique structure that includes a pyrazolidine ring and multiple phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxo-1,3-diphenylpropyl)-1-phenylpyrazolidine-3,5-dione typically involves multi-step organic reactions. One common method includes the Michael addition reaction, where active methylene compounds react with aromatic enones under phase-transfer catalytic conditions . The reaction conditions are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of phase-transfer catalysts and environmentally benign reagents is often preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(3-Oxo-1,3-diphenylpropyl)-1-phenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can yield different hydroxy derivatives.
Substitution: It can undergo substitution reactions, particularly at the phenyl groups, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve desired products.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, hydroxy derivatives, and various substituted phenyl derivatives .
Scientific Research Applications
4-(3-Oxo-1,3-diphenylpropyl)-1-phenylpyrazolidine-3,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-Oxo-1,3-diphenylpropyl)-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. For example, it acts as an allosteric ligand of the PIF-pocket of phosphoinositide-dependent kinase-1 (PDK1), influencing various signaling pathways . This interaction can modulate enzyme activity and affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
DiPOA: A similar compound with a spiro structure and potent mu opioid agonist activity.
2-(3-Oxo-1,3-diphenylpropyl)malonic acids: These compounds are potent allosteric ligands of PDK1 and share structural similarities.
Properties
CAS No. |
104184-08-9 |
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Molecular Formula |
C24H20N2O3 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-(3-oxo-1,3-diphenylpropyl)-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C24H20N2O3/c27-21(18-12-6-2-7-13-18)16-20(17-10-4-1-5-11-17)22-23(28)25-26(24(22)29)19-14-8-3-9-15-19/h1-15,20,22H,16H2,(H,25,28) |
InChI Key |
DKHVJDYMLUAVPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3C(=O)NN(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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